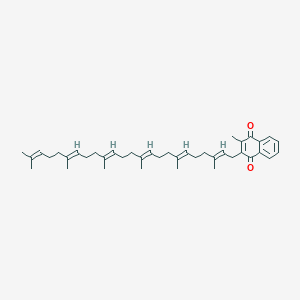

Menaquinone 6

Description

Properties

IUPAC Name |

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQBZFETXBLTP-RCIYGOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018975 | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-81-1 | |

| Record name | Menaquinone 6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 6 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Menaquinone-6 in Bacterial Bioenergetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-6 (MK-6), a vital isoprenoid quinone, serves as a cornerstone in the bioenergetic processes of numerous bacterial species, particularly those thriving in anaerobic and microaerophilic environments. This technical guide delves into the primary function of MK-6 as a crucial electron carrier within the bacterial electron transport chain (ETC). It explores its biosynthesis, its interaction with respiratory enzymes, and its significance in energy transduction. This document provides a comprehensive overview for researchers and professionals in drug development, highlighting MK-6's potential as a target for novel antimicrobial strategies.

Introduction: The Central Role of Menaquinones in Bacterial Respiration

Menaquinones (MKs), also known as vitamin K2, are lipid-soluble molecules embedded in the cytoplasmic membrane of most bacteria.[1] They are essential components of both aerobic and anaerobic respiratory chains, functioning as electron carriers that shuttle electrons from dehydrogenases to terminal reductases or oxidases.[2][3] This electron flow is coupled to the translocation of protons across the membrane, generating a proton motive force (PMF) that drives the synthesis of ATP, the universal energy currency of the cell.[4]

The structure of a menaquinone consists of a naphthoquinone ring and a polyisoprenoid side chain. The length of this side chain, denoted by the "n" in MK-n, varies among different bacterial species and can influence the molecule's physical properties and its specific role in the ETC.[5][6] This guide focuses specifically on Menaquinone-6 (MK-6), which possesses a side chain of six isoprenoid units.

Primary Function of Menaquinone-6: An Electron Shuttle in the Respiratory Chain

The foremost function of MK-6 in bacteria is to act as a mobile electron carrier within the electron transport chain.[7] It accepts electrons from various donor complexes (dehydrogenases) and transfers them to acceptor complexes (reductases or oxidases). This process is fundamental for cellular respiration and energy production.

The redox cycling of MK-6 between its oxidized (menaquinone) and reduced (menaquinol) forms is central to its function. This process can be summarized as follows:

MK + 2e⁻ + 2H⁺ ⇌ MKH₂

Role in Anaerobic Respiration

MK-6 is particularly prominent in bacteria that employ anaerobic respiration, where terminal electron acceptors other than oxygen, such as fumarate, nitrate, or dimethyl sulfoxide (DMSO), are utilized.[2][8] In these pathways, MK-6 facilitates the transfer of electrons from dehydrogenases, such as formate dehydrogenase or NADH dehydrogenase, to the respective terminal reductases.

Involvement in Microaerophilic and Aerobic Respiration

While often associated with anaerobic metabolism, MK-6 and other menaquinones can also participate in aerobic respiration in some bacteria, particularly Gram-positive species.[2][3] In these organisms, menaquinones can transfer electrons to terminal oxidases that reduce oxygen.

Bacteria Utilizing Menaquinone-6

Several medically and environmentally significant bacteria predominantly utilize MK-6 in their respiratory chains. The presence and relative abundance of different menaquinone species can be a chemotaxonomic marker for bacterial identification.

| Bacterial Species | Metabolism | Primary Menaquinone(s) | Significance |

| Helicobacter pylori | Microaerophilic | MK-6 | Causes gastritis, peptic ulcers, and is a risk factor for gastric cancer.[7] |

| Campylobacter jejuni | Microaerophilic | MK-6 | A leading cause of bacterial gastroenteritis worldwide. |

| Eubacterium lentum | Anaerobic | MK-6 | A commensal bacterium of the human gut, can be an opportunistic pathogen. |

The Menaquinone-6 Electron Transport Chain: Key Enzymatic Players

The electron transport chain involving MK-6 is a modular system composed of various dehydrogenases and terminal reductases embedded in the cytoplasmic membrane.

Figure 1: Generalized bacterial electron transport chain with Menaquinone-6.

Experimental Protocols

Extraction and Quantification of Menaquinone-6

Accurate quantification of MK-6 is crucial for studying its role in bacterial physiology. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Protocol: HPLC Analysis of Menaquinone-6

-

Cell Harvesting and Lysis:

-

Grow bacterial cultures to the desired phase and harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using methods such as sonication or bead beating in an appropriate solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer extraction or a similar lipid extraction protocol to separate the lipid-containing organic phase from the aqueous phase and cell debris.

-

Collect the organic phase containing the menaquinones.

-

Evaporate the solvent under a stream of nitrogen gas.

-

-

HPLC Analysis:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., ethanol or isopropanol).

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the menaquinones using an isocratic or gradient mobile phase, typically a mixture of organic solvents like methanol, ethanol, or acetonitrile, and a non-polar solvent like hexane.

-

Detect the menaquinones using a UV detector at a wavelength of approximately 248 nm.

-

Quantify the MK-6 peak by comparing its area to that of a known concentration of an MK-6 standard.

-

Figure 2: Workflow for the extraction and quantification of Menaquinone-6 using HPLC.

Measurement of Respiratory Chain Activity

The activity of the electron transport chain can be assessed by measuring the rate of oxygen consumption (for aerobic respiration) or the reduction of an artificial electron acceptor.

Protocol: Spectrophotometric Assay of Menaquinol Oxidase Activity

-

Membrane Preparation:

-

Harvest and lyse bacterial cells as described above.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane vesicles in a suitable buffer.

-

-

Reduction of Menaquinone:

-

Chemically reduce a known amount of MK-6 to menaquinol-6 (MKH₂-6) using a reducing agent like sodium borohydride.

-

-

Spectrophotometric Measurement:

-

Add the prepared membrane vesicles to a cuvette containing buffer.

-

Initiate the reaction by adding a specific concentration of the reduced MKH₂-6.

-

Monitor the oxidation of MKH₂-6 to MK-6 by following the decrease in absorbance at a specific wavelength (e.g., 270 nm) over time using a spectrophotometer.

-

The rate of absorbance change is proportional to the menaquinol oxidase activity of the respiratory chain.

-

Menaquinone-6 Biosynthesis: A Target for Drug Development

Bacteria synthesize menaquinones via two primary pathways: the classical menaquinone pathway and the futalosine pathway. The classical pathway, found in many bacteria including E. coli, starts from chorismate. The futalosine pathway, utilized by bacteria such as Helicobacter pylori and Campylobacter jejuni, also begins with chorismate but proceeds through a different set of intermediates.

Figure 3: Simplified overview of the two major menaquinone biosynthesis pathways.

The absence of menaquinone biosynthesis pathways in humans makes the enzymes involved in these pathways attractive targets for the development of novel antibacterial drugs.[4] Inhibiting the production of MK-6 would disrupt the respiratory chain, leading to a collapse of cellular energy production and ultimately bacterial death.

Conclusion

Menaquinone-6 is an indispensable component of the bacterial respiratory chain, playing a central role in energy metabolism, particularly in anaerobic and microaerophilic bacteria. Its function as an electron shuttle is critical for the generation of the proton motive force that drives ATP synthesis. Understanding the intricacies of MK-6 function, its interaction with respiratory enzymes, and its biosynthesis provides a solid foundation for basic research and for the development of new strategies to combat pathogenic bacteria that rely on this essential molecule for survival. Further research into the specific kinetics and efficiencies of electron transport mediated by MK-6 compared to other menaquinone homologs will provide deeper insights into the bioenergetic adaptations of different bacterial species.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Proteomics of Intracellular Campylobacter jejuni Reveals Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminofutalosine Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics of Intracellular Campylobacter jejuni Reveals Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of Menaquinone 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Menaquinone-6 (MK-6), a member of the vitamin K2 family. It covers its discovery, physicochemical properties, biosynthesis, biological roles, and detailed methodologies for its characterization.

Introduction to Menaquinone-6

Menaquinone-6 (MK-6) is a fat-soluble vitamin belonging to the menaquinone (MK-n), or vitamin K2, family. These molecules are essential for various physiological processes. Structurally, all menaquinones feature a 2-methyl-1,4-naphthoquinone ring, which is the active moiety. They are distinguished by the length of the polyisoprenoid side chain at the 3-position.[1][2] MK-6 possesses a side chain composed of six unsaturated isoprene units.[3]

While phylloquinone (vitamin K1) is primarily obtained from leafy green vegetables, menaquinones are predominantly of microbial origin, synthesized by bacteria in the gut and found in fermented foods.[1][4] MK-6 has been identified as a major isoprenoid quinone in certain bacteria, such as Campylobacter jejuni and Wolinella succinogenes.[5] Menaquinones, including MK-6, function as vital electron carriers in bacterial anaerobic respiration and act as essential cofactors for key enzymatic reactions in humans.[6][7]

Physicochemical Properties

The fundamental characteristics of Menaquinone-6 are summarized below. This data is crucial for its detection, quantification, and the design of drug delivery systems.

| Property | Value | Reference |

| CAS Number | 84-81-1 | [8] |

| Molecular Formula | C₄₁H₅₆O₂ | [5][8] |

| Molecular Weight | 580.88 g/mol | [8] |

| IUPAC Name | 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | [5] |

| Synonyms | Farnoquinone, MK-6, Vitamin K2(30) | [8] |

| Appearance | Crystalline solid | [8] |

| Storage | 2°C - 8°C, protect from light | [8] |

Biosynthesis of Menaquinones

Menaquinones are synthesized by bacteria via the shikimate pathway.[6][9] The biosynthesis of the characteristic naphthoquinone ring is a multi-step enzymatic process that diverges from the synthesis of ubiquinone at the level of chorismate.[9][10] The isoprenoid side chain is synthesized through the non-mevalonate pathway (MEP pathway).[9]

The key steps for the formation of the menaquinone molecule are:

-

Chorismate Conversion : Chorismate, an intermediate of the shikimate pathway, is converted to isochorismate by the enzyme Isochorismate Synthase (MenF).[6]

-

Addition of α-ketoglutarate : Isochorismate is then conjugated with a succinyl semialdehyde anion (derived from the decarboxylation of α-ketoglutarate) by SEPHCHC synthase (MenD) to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC).[11][12]

-

Formation of the Naphthoquinone Ring : Through a series of enzymatic reactions involving MenC, MenE, and MenB, SEPHCHC is converted into the bicyclic aromatic compound 1,4-dihydroxy-2-naphthoic acid (DHNA).[6]

-

Prenylation : The enzyme DHNA-octaprenyltransferase (MenA) catalyzes the attachment of the polyisoprenoid side chain (in this case, a 30-carbon hexaprenyl chain) to DHNA, forming Demethylmenaquinone (DMK).[10][13]

-

Methylation : The final step is the methylation of the naphthoquinone ring by a methyltransferase (MenG), which converts DMK into the final Menaquinone (MK) molecule.[9]

Biological Role and Mechanism of Action

The primary role of all vitamin K forms, including MK-6, is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[14] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This modification is critical for their biological activity, enabling them to bind calcium ions.[14]

Key processes involving menaquinones include:

-

Blood Coagulation : Activation of clotting factors in the liver.

-

Bone Metabolism : Carboxylation of osteocalcin, a protein essential for bone mineralization.

-

Cardiovascular Health : Activation of Matrix Gla Protein (MGP), an inhibitor of vascular calcification.[14]

The vitamin K cycle allows for the recycling of vitamin K, making it available for repeated use by GGCX.

References

- 1. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menaquinone 6 | C41H56O2 | CID 5283547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 8. This compound | 84-81-1 | FM25055 | Biosynth [biosynth.com]

- 9. "Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]

- 10. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 11. Menaquinone (vitamin K2) biosynthesis: evidence that the Escherichia coli menD gene encodes both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

A Preliminary Investigation into the Antioxidant Properties of Menaquinone-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-6 (MK-6), a subtype of vitamin K2, is a lipoquinone that plays a role in the bacterial electron transport chain. While other forms of vitamin K2, notably Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7), have been investigated for their antioxidant and health-promoting benefits, specific research into the antioxidant capacity of MK-6 is limited. This technical guide provides a framework for the preliminary investigation of MK-6's antioxidant properties. It outlines detailed experimental protocols for key in vitro and cellular assays, summarizes the known antioxidant mechanisms of related menaquinones, and presents the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers initiating studies into the antioxidant potential of Menaquinone-6.

Introduction to Menaquinones and Oxidative Stress

Menaquinones (MKs), collectively known as vitamin K2, are a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation and bone metabolism.[1][2] Structurally, they share a 2-methyl-1,4-naphthoquinone ring but differ in the length of their polyisoprenoid side chain.[1][2] This structural variation, denoted as MK-n where 'n' is the number of isoprenoid units, influences their bioavailability and tissue distribution.[1]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[3] Antioxidants counteract oxidative stress by donating electrons to neutralize free radicals. While vitamins C and E are well-known antioxidants, emerging evidence suggests that menaquinones also possess antioxidant properties.[3][4] These properties are attributed to the redox-active naphthoquinone ring and may involve both direct radical scavenging and the activation of cellular antioxidant defense pathways.[5][6]

Research has indicated that various menaquinone derivatives may contribute to the antioxidant activity of certain foods, such as honey.[5] However, a significant portion of the existing research on the antioxidant effects of vitamin K2 has focused on MK-4 and MK-7.[4][7] This guide will, therefore, extrapolate from the available data on these related compounds to propose a robust methodology for the investigation of Menaquinone-6.

Quantitative Data on Menaquinone Antioxidant Activity

Direct quantitative data on the antioxidant activity of Menaquinone-6 is scarce in the current scientific literature. The following table summarizes representative data for other menaquinones to provide a comparative baseline for future studies on MK-6.

| Menaquinone | Assay | Result | Source Organism/Cell Line | Reference |

| Menaquinone-7 | NLRP3/Caspase-1/Nrf-2 Signaling | Restored oxidative-anti-oxidative homeostasis | Aged Rat Brain | [8] |

| Menaquinone-4 & 7 | Immunomodulation | Modulation of TNF-α, IL-1α, and IL-1β expression | In vitro | [4] |

| Menaquinones (general) | Antioxidant Properties | Display antioxidant and prooxidant characteristics due to the redox features of the quinone ring | General | [5] |

Experimental Protocols for Assessing Antioxidant Properties

To systematically evaluate the antioxidant potential of Menaquinone-6, a combination of in vitro chemical assays and cell-based assays is recommended.

In Vitro Antioxidant Capacity Assays

These assays measure the direct radical scavenging ability of a compound.

The DPPH assay is a common and straightforward method to assess antioxidant activity. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of Menaquinone-6 in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the MK-6 solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the MK-6 sample.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of MK-6.

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[11][12]

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of Menaquinone-6 in a suitable solvent.

-

Reaction Mixture: Add 20 µL of the MK-6 solution to 180 µL of the ABTS•+ working solution in a microplate well.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the MK-6 sample.

-

TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of MK-6 to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization. The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.[13][14]

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 or Caco-2 cells) in a 96-well microplate until confluent.

-

Loading with Fluorescent Probe: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a suitable buffer for 1 hour. DCFH-DA is a non-fluorescent compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treatment with MK-6: Remove the DCFH-DA solution, wash the cells with PBS, and then treat them with various concentrations of Menaquinone-6 for a specified period.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence plate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The percentage of inhibition of cellular oxidation is calculated as: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] * 100 Where AUC_control is the area under the curve for the control (cells treated with AAPH but not MK-6), and AUC_sample is the area under the curve for the cells treated with both AAPH and MK-6.

Potential Signaling Pathways Involved in Menaquinone Antioxidant Action

Beyond direct radical scavenging, menaquinones may exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response.[6][15]

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[15][16] These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[17][18] Studies on other menaquinones suggest that they can activate this pathway, and it is plausible that MK-6 acts similarly.[6][8]

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for in vitro antioxidant assays.

Caption: Cellular Antioxidant Assay workflow.

Signaling Pathway Diagram

Caption: The Nrf2-Keap1 signaling pathway.

Conclusion and Future Directions

The preliminary investigation into the antioxidant properties of Menaquinone-6 is a promising area of research. While direct evidence is currently lacking, the known antioxidant activities of other menaquinones provide a strong rationale for exploring MK-6. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the in vitro and cellular antioxidant potential of Menaquinone-6. Future studies should focus on generating robust quantitative data for MK-6 using the described assays and elucidating its precise mechanisms of action, including its ability to modulate the Nrf2 pathway. Such research will be crucial in determining the potential of Menaquinone-6 as a novel antioxidant for applications in nutrition, pharmacology, and drug development.

References

- 1. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Properties of Green Plants with Different Vitamin K Contents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin K2 (MK-7) Intercepts Keap-1/Nrf-2/HO-1 Pathway and Hinders Inflammatory/Apoptotic Signaling and Liver Aging in Naturally Aging Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wearefeel.com [wearefeel.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]

- 18. Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Mass Spectrometry for Menaquinone-6 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-6 (MK-6), a subtype of vitamin K2, is a vital lipid-soluble vitamin primarily synthesized by bacteria. It plays a crucial role as an electron carrier in the bacterial respiratory chain.[1] In the context of human health, menaquinones are essential for the gamma-carboxylation of Gla proteins, which are involved in critical physiological processes such as blood coagulation, bone metabolism, and the prevention of vascular calcification.[2][3] The analysis of MK-6 is pertinent in various fields, including microbiology for bacterial classification, and in the quality control of dietary supplements where it can be present as an impurity or a byproduct in menaquinone-7 (MK-7) synthesis.[2]

This application note provides a detailed protocol for the quantification of Menaquinone-6 in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4][5]

Principle of Analysis

The analytical method involves the extraction of MK-6 from the sample matrix, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), and subsequent detection and quantification by tandem mass spectrometry. The mass spectrometer is typically operated in positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for enhanced selectivity and sensitivity.[6][7]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Due to the lipophilic nature of menaquinones, extraction with organic solvents is a common approach.[8]

A. For Dietary Supplements (e.g., Oil-based capsules):

-

Accurately weigh the content of a representative number of capsules.

-

Dissolve the oil in a non-polar solvent like n-hexane.

-

Perform a liquid-liquid extraction using a polar solvent such as methanol or ethanol to separate MK-6 from the lipid matrix.

-

Evaporate the polar phase to dryness under a stream of nitrogen at a controlled temperature (e.g., 50°C).[2]

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/tert-Butyl hydroperoxide (TBHP)) for LC-MS/MS analysis.

B. For Biological Matrices (e.g., Plasma, Serum):

-

To a 500 µL aliquot of serum or plasma, add an internal standard (e.g., a deuterated analog of Vitamin K).[5][9]

-

Perform protein precipitation by adding a solvent like ethanol or acetonitrile and vortexing thoroughly.[9]

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[9]

-

Perform a liquid-liquid extraction on the supernatant by adding n-hexane, followed by vigorous vortexing.[9]

-

Separate the phases by centrifugation.

-

Transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under nitrogen.[9]

-

Reconstitute the residue in the mobile phase or a suitable solvent for injection.[9]

-

Alternatively, solid-phase extraction (SPE) can be used for sample clean-up after protein precipitation for higher purity.[7][10]

Liquid Chromatography

A. HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, and column oven.

B. Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of menaquinones.

-

Example: Accucore PFP, 100 x 2.1 mm, 2.6 µm.[9]

C. Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.[9]

-

Mobile Phase B: Methanol with 0.1% Formic Acid.[9]

D. Gradient Elution: A gradient elution is typically employed to achieve good separation of the different menaquinones and to elute the highly hydrophobic MK-6 in a reasonable time.

| Time (min) | % Mobile Phase B |

| 0.0 | 80 |

| 1.0 | 80 |

| 2.5 | 100 |

| 3.5 | 100 |

| 3.6 | 80 |

| 4.0 | 80 |

E. Flow Rate: 0.4 mL/min F. Column Temperature: 40°C G. Injection Volume: 10 µL

Mass Spectrometry

A. Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[9]

B. Ionization Source: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7]

C. MS Parameters:

-

Molecular Weight of Menaquinone-6: 580.4 g/mol .[11]

-

Precursor Ion (Q1): The choice of precursor ion depends on the adduct formed during ionization. Common adducts include:

-

[M+H]⁺: m/z 581.4

-

[M+NH₄]⁺: m/z 597.4[2]

-

[M+Na]⁺: m/z 603.4

-

-

Product Ion (Q3): A characteristic fragment ion is selected for monitoring. For menaquinones, a common fragmentation involves the cleavage of the isoprenoid side chain. A fragment resulting from the detachment of a rest having m/z = 286 has been reported for menaquinone-6.[2] A prominent fragment ion for menaquinones is often observed at m/z 187, corresponding to the naphthoquinone ring structure.

D. Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Menaquinone-6 | 581.4 | 187.1 | Optimize experimentally |

| Menaquinone-6 | 597.4 | 581.4 | Optimize experimentally |

Data Presentation

Quantitative Performance of the LC-MS/MS Method

The following table summarizes typical performance characteristics for the analysis of menaquinones, including MK-6, in various matrices.

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Dietary Supplements | ~1 µg/mL | [2] |

| Plasma | 0.14 nmol/L | [7][12] | |

| Recovery | Dietary Supplements | ~90% | [2] |

| Plasma | >92% | [7][12] | |

| Intra-assay Precision (CV%) | Serum | 3.2% - 14.3% | [3] |

| Inter-assay Precision (CV%) | Serum | 8.7% - 15.2% | [3] |

Typical Concentrations of Menaquinones

| Analyte | Matrix | Concentration Range | Reference |

| Menaquinone-6 | Dietary Supplement Impurity | 5.5–16.9 µg per tablet/capsule | [2] |

| Menaquinones (general) | Human Plasma | Low ng/mL range | [4] |

Visualizations

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative analysis of Menaquinone-6. Proper sample preparation is key to minimizing matrix effects and achieving accurate quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of MK-6 in various applications, from quality control of supplements to clinical research. The versatility of LC-MS/MS allows for the simultaneous analysis of other menaquinones and vitamin K analogs, providing a broader understanding of vitamin K status.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]

- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Menaquinone 6 | C41H56O2 | CID 5283547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bevital.no [bevital.no]

Application Notes & Protocols: Methodological Approaches to Studying Menaquinone-6 Metabolism

Introduction

Menaquinone-6 (MK-6), a subtype of vitamin K2, is a vital component in the electron transport chains of many bacterial species.[1] Its metabolism is a critical area of study for understanding bacterial physiology, identifying novel antimicrobial targets, and exploring its potential roles in host-microbe interactions. These application notes provide a comprehensive overview of the state-of-the-art methodologies for researchers, scientists, and drug development professionals engaged in the study of MK-6 metabolism. The protocols herein detail methods for extraction, quantification, and metabolic pathway analysis.

Section 1: Extraction of Menaquinone-6 from Biological Samples

The accurate study of MK-6 metabolism begins with its efficient extraction from the biological matrix, typically bacterial cells. Menaquinones are lipid-soluble molecules located in the bacterial cytoplasmic membrane.[2] Therefore, extraction protocols must effectively lyse cells and solubilize these lipoquinones. Several methods have been developed, with varying efficiencies and time requirements.

Data Presentation: Comparison of Menaquinone Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the recovered MK-6. The following table summarizes and compares common approaches.

| Method | Source Material | Key Solvents | Typical Time | Reported Recovery/Yield | Reference |

| Lysozyme-Chloroform-Methanol (LCM) | Wet biomass (Actinomycetes) | Lysozyme, Chloroform, Methanol | ~3 hours | Higher yield than Collins method | [3] |

| Collins Method | Freeze-dried biomass | Chloroform, Methanol | >24 hours | Standard method, used as baseline | [3] |

| Direct Methanol Extraction | Dry microbial cells | Methanol | ~1 hour (3x 20-min extractions) | 88.2% recovery for MK-6 | [2] |

| Ethanol Extraction (Optimized) | Wet biomass | Ethanol | ~37 minutes | Optimized for MK-7/MK-8 | [2] |

| 2-Propanol/n-Hexane Extraction | Fermented seeds/beans | 2-Propanol, n-Hexane | Not specified | Effective for food matrices | [4] |

Experimental Workflow: General Extraction and Analysis

The overall process from sample collection to data analysis follows a structured workflow. This diagram illustrates the key stages involved in a typical MK-6 metabolic study.

Experimental Protocol 1: Lysozyme-Chloroform-Methanol (LCM) Method

This protocol is a rapid and efficient method for extracting menaquinones from wet bacterial biomass, particularly from Actinomycetes.[3]

Materials:

-

Wet bacterial cell pellet

-

Lysozyme solution (10 mg/mL in phosphate buffer)

-

Chloroform

-

Methanol

-

Centrifuge tubes

-

Rotary evaporator

Procedure:

-

Transfer a known quantity of wet cell pellet to a centrifuge tube.

-

Add lysozyme solution to the cells to digest the cell wall. Incubate as required for the specific bacterial strain (e.g., 37°C for 30 minutes).

-

Add chloroform and methanol to the cell suspension in a 2:1 (v/v) ratio of chloroform:methanol.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and cell lysis.

-

Centrifuge the suspension to separate the organic phase (containing lipids and menaquinones) from the aqueous phase and cell debris.

-

Carefully collect the lower organic phase (chloroform layer) into a clean round-bottom flask.

-

Repeat the extraction (steps 3-6) on the remaining aqueous layer and cell debris two more times to maximize recovery. Pool the organic extracts.

-

Evaporate the pooled organic solvent to dryness using a rotary evaporator at a low temperature (≤35°C) under reduced pressure.

-

Re-dissolve the dried extract in a small, known volume of an appropriate solvent (e.g., methanol or 2-propanol/n-hexane) for subsequent analysis.

Section 2: Quantification of Menaquinone-6

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the sensitive and specific quantification of menaquinones.[5][6] This technique allows for the separation of different MK isoforms and their accurate measurement even at low concentrations.[5]

Data Presentation: Typical HPLC-MS/MS Method Parameters

The following parameters are representative of a validated method for quantifying menaquinones and can be adapted specifically for MK-6.

| Parameter | Specification | Rationale / Comment | Reference |

| LC System | UPLC or HPLC | Provides high-resolution separation of hydrophobic isomers. | [5][7] |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Standard for separating lipid-soluble compounds like menaquinones. | [4] |

| Mobile Phase | Gradient or isocratic elution with Methanol/Acetonitrile/Isopropanol containing a modifier like ammonium formate. | Optimizes separation of different MK homologs. | [5][7][8] |

| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale C18 columns. | [4] |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | Offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). | [5][8] |

| Ionization | APCI or ESI | Atmospheric Pressure Chemical Ionization (APCI) is often preferred for non-polar molecules like MKs. | [9] |

| LOQ | ~1 µg/mL or lower | Method-dependent; LC-MS/MS provides excellent sensitivity. | [7][8] |

| Precision (CV%) | <15% (Intra- and Inter-assay) | Indicates good method reproducibility. | [5][8] |

Experimental Protocol 2: Quantification of MK-6 by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of MK-6 in an extracted sample.

Materials:

-

Menaquinone extract (from Protocol 1)

-

MK-6 analytical standard

-

Deuterated internal standard (e.g., d7-MK-7 or d7-MK-9, as a proxy if d7-MK-6 is unavailable)[8]

-

HPLC-grade solvents (Methanol, Acetonitrile, Isopropanol, Water)

-

Ammonium formate or formic acid

-

LC-MS/MS system with an autosampler

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of MK-6 of known concentrations in the final injection solvent. Spike each standard and sample with a fixed concentration of the deuterated internal standard to correct for matrix effects and instrument variability.[8]

-

Sample Preparation: Take the dried menaquinone extract and reconstitute it in a precise volume of the mobile phase or injection solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

LC Method Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Set up a gradient elution profile. For example, starting with a higher polarity mobile phase and gradually increasing the proportion of a non-polar solvent to elute the highly hydrophobic menaquinones. A total run time of 9-20 minutes is common.[5][9]

-

-

MS Method Setup:

-

Optimize the MS parameters (e.g., source temperature, gas flows) for menaquinone detection using the MK-6 standard.

-

Determine the precursor ion (e.g., [M+H]+) for both MK-6 and the internal standard.

-

Perform fragmentation (MS/MS) of the precursor ions and select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

-

-

Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Data Processing:

-

Integrate the peak areas for the MK-6 and internal standard MRM transitions.

-

Calculate the ratio of the MK-6 peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of MK-6 in the samples by interpolating their peak area ratios from the calibration curve.

-

Section 3: Elucidation of Metabolic Pathways

Understanding the biosynthesis of MK-6 is fundamental to studying its metabolism. In most bacteria, menaquinones are synthesized via the well-established classical (or o-succinylbenzoate) pathway, which originates from the shikimate pathway.[10][11]

Visualization: The Classical Menaquinone Biosynthesis Pathway

This diagram illustrates the key enzymatic steps from the central metabolite chorismate to the final menaquinone product.

Section 4: Advanced Methodologies for Metabolic Flux Analysis

To move beyond static concentration measurements and understand the dynamics of MK-6 metabolism, stable isotope labeling is an indispensable tool. By providing cells with substrates enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the flow of atoms through metabolic pathways and quantify the rate of synthesis (flux).[12]

Visualization: Stable Isotope Labeling Workflow

This diagram outlines the process of conducting a stable isotope tracing experiment to measure MK-6 synthesis.

Experimental Protocol 3: ¹³C-Labeling for MK-6 Flux Analysis

This protocol provides a general framework for tracing the incorporation of ¹³C from glucose into the MK-6 backbone.

Materials:

-

Bacterial strain of interest

-

Defined growth medium

-

¹³C-labeled glucose (e.g., U-¹³C₆-glucose)

-

Unlabeled glucose

-

High-Resolution Mass Spectrometer (HRMS)[13]

-

Software for isotopologue analysis

Procedure:

-

Pre-culture: Grow the bacterial strain in a pre-culture with unlabeled glucose to obtain a healthy inoculum.

-

Labeling Experiment: Inoculate the main culture in a defined medium where the primary carbon source is replaced with the ¹³C-labeled substrate (e.g., U-¹³C₆-glucose). Ensure the culture is growing in a steady state.

-

Sampling: Collect samples from the culture at various time points. Immediately quench metabolic activity by rapidly cooling the sample (e.g., plunging into a dry ice/ethanol bath) and pellet the cells by centrifugation at a low temperature.

-

Extraction: Extract menaquinones from the cell pellets using one of the methods described in Section 1.

-

HRMS Analysis: Analyze the extracts using LC-HRMS. The high resolution is critical to distinguish between the different ¹³C-isotopologues of MK-6 and resolve them from other naturally occurring isotopes.[13]

-

Data Analysis:

-

Identify the mass peaks corresponding to unlabeled MK-6 (M+0) and its labeled isotopologues (M+1, M+2, etc.).

-

Correct the raw intensity data for the natural abundance of stable isotopes.

-

Calculate the Mass Isotopologue Distribution (MID), which represents the fractional abundance of each isotopologue.

-

The rate of change in the MID over time reflects the rate of de novo synthesis of MK-6 from the labeled precursor. This data can be used in metabolic models to calculate absolute flux values.

-

Section 5: In Vitro and In Vivo Models for MK-6 Metabolism Studies

The choice of an appropriate model system is crucial for studying MK-6 metabolism in a relevant context.

In Vitro Models:

-

Bacterial Cultures: The most direct way to study MK-6 biosynthesis is using pure bacterial cultures.[1] By manipulating the genetic makeup (e.g., gene knockouts) or the growth environment (e.g., nutrient availability), researchers can probe the function of specific enzymes and pathways.[14]

-

Cell-Free Extracts: Using cell-free extracts containing the necessary enzymes allows for the study of specific biochemical reactions in the MK-6 pathway without the complexity of a living cell.[10] This is particularly useful for enzyme characterization.

-

Hepatic Models: To study the potential metabolism of MK-6 by a host organism (e.g., after absorption from the gut), in vitro models like liver microsomes, S9 fractions, and primary hepatocytes can be used.[15][16] These models help determine if MK-6 is modified or degraded by host enzymes.

In Vivo Models:

-

Animal Models: Germ-free (gnotobiotic) animals colonized with a specific MK-6-producing bacterium can be used to study the production of MK-6 in the gut and its potential absorption and effects on the host.

-

Metagenomic Analysis: Shotgun metagenomics of complex microbial communities (e.g., the human gut microbiome) can identify the genetic potential for MK-6 biosynthesis by identifying the necessary genes (e.g., menA, menF).[17] This approach can correlate the abundance of the MK-6 synthesis pathway with host physiological states, such as diabetes.[17]

References

- 1. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements [mdpi.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]

- 14. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metagenomic Analysis of the Gut Microbiome Reveals Enrichment of Menaquinones (Vitamin K2) Pathway in Diabetes Mellitus [e-dmj.org]

Troubleshooting & Optimization

How to improve the yield of Menaquinone 6 extraction

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Menaquinone-6 (MK-6).

Troubleshooting Guide

Low or inconsistent yields are common challenges in natural product extraction. This guide addresses specific issues that may arise during MK-6 extraction experiments.

| Problem | Potential Cause | Recommended Solution |

| Low MK-6 Yield | Inefficient cell lysis. Menaquinones are located in the bacterial cytoplasmic membrane, which is protected by a thick cell wall.[1][2] | - Enzymatic Lysis: Pretreat wet biomass with lysozyme to digest the cell wall before solvent extraction.[3] - Physical Disruption: Employ methods like sonication, bead-beating, or microwave assistance to enhance cell disruption and solvent penetration.[1][2][4] Microwave-assisted extraction at 125°C for 5 minutes has been shown to increase menaquinone yields.[1][2] |

| Suboptimal solvent selection. | - Solvent Screening: Test a range of solvents. Methanol and ethanol have demonstrated high extraction efficiency.[1][5] A chloroform-methanol mixture (2:1, v/v) is also commonly used.[3][6] - "Green Solvents": Consider using ethanol as a more environmentally friendly and effective extraction solvent.[1][2] | |

| Incomplete extraction. | - Multiple Extractions: Perform successive extractions to maximize recovery. Three successive 20-minute extractions with methanol have yielded up to 99.1% menaquinone recovery.[5] - Optimized Conditions: Fine-tune extraction parameters such as temperature, time, and biomass concentration. Optimal conditions for ethanol extraction have been reported as 75°C for 36.8 minutes with a biomass concentration of 0.199 g/mL.[1][2] | |

| Poor Purity of MK-6 Extract | Co-extraction of other lipids and cellular components. | - Selective Precipitation: Adjusting the pH of the culture medium to acidic conditions (pH 1-3) can help precipitate MK-7, a related menaquinone, and may be adaptable for MK-6.[7] - Chromatographic Purification: Employ purification techniques post-extraction. Adsorption chromatography, gel permeation chromatography, and reverse-phase C18 chromatography are effective for separating menaquinone homologs.[5] |

| Degradation of MK-6 | Exposure to light and alkaline conditions. Menaquinones are sensitive to these factors.[8] | - Light Protection: Conduct all extraction and purification steps in the dark or under amber light.[6] - pH Control: Maintain a neutral or slightly acidic environment during extraction and storage. |

| Difficulty in Quantifying MK-6 | Low concentrations in biological samples and co-elution with interfering compounds during analysis.[9][10] | - Sensitive Analytical Methods: Utilize High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) for accurate quantification.[9][11] - Optimized Chromatography: Use a reverse-phase C18 column and an appropriate mobile phase, such as methanol/isopropylether (3:1, v/v), for good separation.[6] |

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting Menaquinone-6?

A1: The choice of solvent can significantly impact the extraction yield. Several studies have shown high extraction efficiencies with the following:

-

Methanol: Three successive 20-minute extractions with methanol have been reported to yield up to 99.1% of menaquinones.[5]

-

Ethanol: This is considered a highly effective and "green" extraction solvent.[1][2]

-

Chloroform-Methanol (2:1, v/v): This mixture is a standard and effective method for total lipid extraction, including menaquinones.[3][6]

It is recommended to perform a preliminary solvent screening to determine the optimal solvent for your specific biomass and experimental conditions.

Q2: How can I improve the efficiency of cell disruption for MK-6 extraction?

A2: Since menaquinones are embedded in the bacterial cell membrane, efficient cell lysis is crucial for high yields.[1][2] Consider the following methods:

-

Enzymatic Treatment: Using lysozyme to digest the cell wall of wet biomass can significantly improve subsequent solvent extraction.[3]

-

Mechanical Disruption: Techniques like sonication at elevated temperatures (e.g., 70°C for 15 minutes) can enhance the extraction of menaquinones from bacterial cells.[4]

-

Microwave-Assisted Extraction (MAE): Applying microwave heating can accelerate the extraction process. For example, extraction at 125°C for 5 minutes has been shown to increase menaquinone yields.[1][2]

Q3: What are the recommended post-extraction purification steps for MK-6?

A3: Crude extracts will contain various impurities. To obtain high-purity MK-6, a multi-step purification process is often necessary. A combination of the following chromatographic techniques has proven effective:

-

Adsorption Chromatography

-

Gel Permeation Chromatography

-

Reverse-Phase C18 Chromatography

Using these methods, purities of up to 99.2% for MK-6 have been achieved.[5]

Q4: What are the critical factors to consider for the stability of MK-6 during extraction and storage?

A4: Menaquinones are sensitive to light and alkaline conditions.[8] To prevent degradation:

-

Protect all samples and extracts from light by using amber vials or working in a dark environment.[6]

-

Avoid exposure to strong alkaline conditions. Maintain a neutral or slightly acidic pH throughout the process.

Q5: What is a reliable method for quantifying the MK-6 in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the standard for separating and quantifying menaquinones.[11] For high sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is recommended.[9] Key considerations for a robust analytical method include:

-

Column: A reverse-phase C18 column is commonly used.[6]

-

Mobile Phase: A mixture of methanol and isopropylether (e.g., 3:1 v/v) can be used for effective separation.[6]

-

Detection: UV detection at 245 nm is suitable for menaquinones.[6]

Experimental Protocols

Protocol 1: Methanol Extraction from Dry Biomass

This protocol is adapted from a study that achieved high extraction yields from Flavobacterium meningosepticum.[5]

-

Harvest and Dry Cells: Harvest bacterial cells from the fermentation medium by centrifugation. Freeze-dry the cell pellet to obtain a dry biomass.

-

Solvent Extraction:

-

To the dry cell biomass, add methanol.

-

Agitate the mixture for 20 minutes.

-

Separate the methanol extract from the cell debris by centrifugation or filtration.

-

Repeat the extraction process two more times with fresh methanol.

-

-

Combine and Concentrate: Pool the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude menaquinone extract.

Protocol 2: Chloroform-Methanol Extraction from Wet Biomass

This method, based on the Bligh and Dyer technique, is suitable for extracting lipids, including menaquinones, from wet cell pellets.[6]

-

Cell Harvesting: Harvest approximately 2g of wet cells by centrifugation.

-

Extraction:

-

Add 25 mL of a chloroform-methanol mixture (2:1, v/v) to the wet cell pellet.

-

Stir the mixture constantly for 3 hours.

-

Remove the cell debris by filtration.

-

-

Concentration: Dry the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

Visualizations

Caption: General workflow for Menaquinone-6 extraction and purification.

Caption: Troubleshooting logic for addressing low MK-6 extraction yields.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR102173340B1 - High efficiency purification method for Menaquinone-7 recovery from fermentation media - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]

- 10. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]

- 11. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Menaquinone-6 (MK-6) Stability and Degradation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menaquinone-6 (MK-6). The information is presented in a question-and-answer format to directly address common stability and degradation challenges encountered during experimentation.

Disclaimer: While this guide focuses on Menaquinone-6, specific stability data for MK-6 is limited in publicly available literature. Therefore, much of the guidance is based on extensive research on the closely related and well-studied Menaquinone-7 (MK-7). The fundamental stability characteristics are expected to be highly similar for both molecules due to their shared 2-methyl-1,4-naphthoquinone ring structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Menaquinone-6 degradation?

A1: Menaquinone-6 is susceptible to degradation from several environmental factors. The most significant are:

-

Light Exposure: Like other menaquinones, MK-6 is sensitive to light, particularly UV radiation.[1][2][3] This can lead to photoisomerization, converting the biologically active all-trans isomer into inactive cis-isomers, and potentially other degradation products.[4]

-

Alkaline Conditions: Exposure to alkaline (high pH) environments can promote the degradation of menaquinones.[1][5][6]

-

Oxidizing Agents: Strong oxidizing agents can degrade MK-6.[7] It is advisable to avoid contact with these substances.

-

Presence of Certain Minerals: Some excipients, particularly certain mineral salts, can accelerate degradation. For the related MK-7, magnesium oxide has been shown to significantly promote degradation, likely by increasing alkalinity.[1][6][8]

Q2: What are the recommended storage and handling conditions for Menaquinone-6?

A2: To ensure the stability of your MK-6 samples, adhere to the following guidelines:

-

Storage Temperature: Store MK-6 powder at low temperatures, with -20°C being recommended for long-term storage.[9][10] For short-term storage, 2°C to 8°C is also suggested.[11]

-

Protection from Light: Always store MK-6 in a dark environment, using amber vials or containers wrapped in foil to prevent light exposure.[11][12][13]

-

Inert Atmosphere: For maximum stability, especially in solution, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Container: Keep the container tightly sealed in a dry and well-ventilated area to protect it from moisture.[9][10][12]

Q3: My MK-6 solution appears to be losing potency over time. What could be the cause?

A3: Loss of potency is a common sign of degradation. Refer to the troubleshooting guide below for a systematic approach to identifying the cause. Common culprits include inadvertent exposure to light, use of an inappropriate solvent that may have a non-neutral pH, or interaction with other components in your formulation.

Q4: Can the purity of my MK-6 starting material affect its stability?

A4: Absolutely. Studies on MK-7 have demonstrated a strong correlation between the purity of the initial material and its stability in formulations.[1][5][6][8][14] Higher purity profiles generally result in enhanced stability. Impurities, including cis-isomers, may contribute to the overall instability of the product.[5][13]

Troubleshooting Guide

Issue: Unexpected Degradation of MK-6 in an Experimental Formulation

This guide will help you systematically troubleshoot the potential causes of MK-6 degradation.

-

Review Handling and Storage Procedures:

-

Question: Was the MK-6 protected from light at all stages of the experiment?

-

Action: Ensure all solutions are prepared under subdued light and stored in light-protecting containers.

-

-

Evaluate Formulation Components:

-

Question: What is the pH of your final formulation?

-

Action: Measure the pH. If it is alkaline, this is a likely cause of degradation. Consider using buffers to maintain a neutral or slightly acidic pH.

-

Question: Are there any mineral salts in your formulation?

-

Action: Be aware that certain minerals, like magnesium oxide, have been shown to destabilize menaquinones.[1][6] If degradation is observed, consider alternative excipients. Calcium salts (citrate and carbonate) have been shown to be more compatible with MK-7.[1]

-

-

Assess the Purity of the Starting Material:

-

Question: What is the specified purity of your MK-6? Does it include information on isomeric purity (all-trans vs. cis isomers)?

-

Action: If possible, analyze the purity of your starting material using HPLC. The presence of significant impurities or cis-isomers could be a contributing factor to instability.[4]

-

Data on Menaquinone Stability

While specific quantitative data for MK-6 is scarce, the following table summarizes the stability of Menaquinone-7 (a close structural analog) when formulated with different common excipients, based on a 12-month study under standard conditions (25°C / 60% RH) and a 6-month study under accelerated conditions (40°C / 75% RH). This data provides valuable insight into excipient compatibility.

Table 1: Stability of Menaquinone-7 with Various Excipients

| Excipient | Stability at 12 Months (25°C / 60% RH) | Stability at 6 Months (40°C / 75% RH) | Reference |

| Control (MK-7 only) | High | High | [1] |

| Calcium Citrate | Generally Stable | Generally Stable | [1] |

| Calcium Carbonate | Generally Stable | Generally Stable | [1] |

| L-Arginine | Showed some degradation | Showed some degradation | [1] |

| Magnesium Oxide | Promoted degradation | Significantly promoted degradation | [1][8] |

Data is qualitative as presented in the source material. "Generally Stable" indicates minimal degradation, while "Promoted degradation" indicates a noticeable loss of the active compound.

Experimental Protocols

Protocol: Stability Assessment of Menaquinone-6 by HPLC

This protocol outlines a general method for evaluating the stability of MK-6 in a formulation under various conditions.

1. Objective: To quantify the concentration of all-trans-Menaquinone-6 over time when subjected to specific environmental conditions (e.g., temperature, humidity, light).

2. Materials:

-

Menaquinone-6 standard (high purity)

-

Test formulation containing Menaquinone-6

-

C18 reverse-phase HPLC column (e.g., Phenomenex Kinetex C18, 100 mm x 4.6 mm, 2.6 µm)[1]

-

HPLC-grade solvents (e.g., methanol, water, ethanol, tetrahydrofuran)[1][13]

-

Environmental chamber for controlled temperature and humidity

-

Photostability chamber (optional)

-

Light-protective sample vials

3. Method:

-

Sample Preparation:

-

Prepare a stock solution of the MK-6 formulation at a known concentration.

-

Aliquot the solution into multiple light-protective vials for each time point and storage condition.

-

Store the vials in an environmental chamber under the desired conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated stability).[1][8]

-

For photostability testing, expose samples to a controlled light source while keeping control samples in the dark.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for menaquinone analysis is a high-percentage methanol solution, such as 97% methanol and 3% water.[1]

-

Flow Rate: Set the flow rate to approximately 0.700 mL/min.[1]

-

Column Temperature: Maintain the column at 25°C.[1]

-

Detection: Use a UV detector set to a wavelength of ~268 nm.[1] For higher specificity and to discriminate from impurities, a fluorescence detector (e.g., Ex 245 nm / Em 430 nm) with a post-chromatographic reducing column can be used.[1][6]

-

Standard Curve: Prepare a series of dilutions of the MK-6 standard to create a standard curve for quantification.

-

Analysis Schedule: At each time point (e.g., 0, 1, 3, 6 months), remove a set of vials from the chamber.[1]

-

Injection: Inject the samples and standards onto the HPLC system.

-

Data Analysis: Calculate the concentration of MK-6 in each sample by comparing the peak area to the standard curve. The stability is reported as the percentage of the initial concentration remaining at each time point.

-

Visualizations

Diagrams of Pathways and Workflows

Caption: Key environmental stressors leading to the degradation of Menaquinone-6.

Caption: A typical workflow for assessing the stability of Menaquinone-6 formulations.

References

- 1. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. Menaquinone 6 | 84-81-1 | FM25055 | Biosynth [biosynth.com]

- 12. isotope.com [isotope.com]

- 13. kingnature.ch [kingnature.ch]

- 14. [PDF] Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile | Semantic Scholar [semanticscholar.org]

- 15. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Large-Scale Production of Menaquinone-6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Menaquinone-6 (MK-6).

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation, extraction, and purification of Menaquinone-6.

Fermentation Issues

Question: Why is the MK-6 yield lower than expected in our batch fermentation?

Answer:

Low MK-6 yield during fermentation can be attributed to several factors. A systematic approach to troubleshooting is recommended:

-

Suboptimal Growth Conditions: The growth of the microbial strain, often Flavobacterium meningosepticum for MK-6 production, is highly sensitive to environmental parameters. Verify and optimize the following:

-

Temperature: Ensure the temperature is maintained within the optimal range for your specific strain.

-

pH: The pH of the fermentation medium should be controlled and maintained at the optimal level for MK-6 production.

-

Aeration and Agitation: Inadequate oxygen supply can be a limiting factor.[1] Optimization of agitation and aeration rates is crucial for maximizing yield.[1]

-

-

Nutrient Limitation: The composition of the fermentation medium is critical.

-

Carbon Source: Ensure the primary carbon source is not depleted. Fed-batch strategies can be effective in maintaining optimal nutrient levels and improving product yields.[2]

-

Nitrogen Source: The type and concentration of the nitrogen source can significantly impact menaquinone production.

-

Precursor Availability: The biosynthesis of MK-6 relies on precursors from the shikimate and methylerythritol phosphate (MEP) pathways. Ensure the medium is not deficient in any essential nutrients that could limit the availability of these precursors.

-

-

Biofilm and Pellicle Formation: Some production strains, like Bacillus subtilis, are known to form biofilms or pellicles, which can hinder large-scale production in stirred bioreactors.[3][4] If using such strains, consider the use of biofilm reactors or strategies to mitigate excessive biofilm formation.[2][3][4]

Question: We are observing a high degree of cell lysis during fermentation. What could be the cause?

Answer:

Excessive cell lysis can negatively impact your fermentation process. Potential causes include:

-

Shear Stress: High agitation speeds can cause physical damage to the microbial cells. Try to reduce the agitation speed while ensuring adequate mixing and oxygen transfer.

-

Suboptimal pH or Temperature: Extreme deviations from the optimal pH and temperature ranges can induce stress and lead to cell lysis.

-

Nutrient Depletion: The exhaustion of essential nutrients can trigger autolysis in some microbial cultures.

Extraction and Purification Issues